(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride
CAS No.: 635303-45-6
Cat. No.: VC7847018
Molecular Formula: C8H18Cl2N2
Molecular Weight: 213.15
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 635303-45-6 |
|---|---|
| Molecular Formula | C8H18Cl2N2 |
| Molecular Weight | 213.15 |
| IUPAC Name | (9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine;dihydrochloride |
| Standard InChI | InChI=1S/C8H16N2.2ClH/c1-2-5-10-6-4-9-7-8(10)3-1;;/h8-9H,1-7H2;2*1H/t8-;;/m0../s1 |
| Standard InChI Key | QZVLTIYFENRBIK-JZGIKJSDSA-N |
| Isomeric SMILES | C1CCN2CCNC[C@@H]2C1.Cl.Cl |
| SMILES | C1CCN2CCNCC2C1.Cl.Cl |
| Canonical SMILES | C1CCN2CCNCC2C1.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride features a bicyclic framework comprising a pyridine ring fused to a pyrazine ring. The octahydro designation indicates full saturation of both rings, conferring stability and conformational rigidity. The stereochemistry at the bridgehead carbon (S-configuration) is critical for its biological interactions.
The molecular formula is C₈H₁₈Cl₂N₂, with a molar mass of 213.15 g/mol. Its IUPAC name, (9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride, reflects the stereochemical and structural details.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 635303-45-6 |
| Molecular Formula | C₈H₁₈Cl₂N₂ |
| Molecular Weight | 213.15 g/mol |
| IUPAC Name | (9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride |
| SMILES | C1CCN2CCNC[C@@H]2C1.Cl.Cl |
| InChI Key | QZVLTIYFENRBIK-JZGIKJSDSA-N |
Physicochemical Characteristics
The dihydrochloride salt form enhances water solubility, facilitating its use in biological assays. The nitrogen-rich structure promotes hydrogen bonding and electrostatic interactions, which are pivotal for binding to enzymatic targets.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis typically involves multi-step cyclization reactions. One common approach employs ring annulation, where linear precursors undergo intramolecular cyclization under acidic or basic conditions. For example, a pyridine derivative may react with a diamino compound to form the pyrazine ring, followed by stereoselective reduction to achieve the (S)-configuration.
Industrial Production
Scalable methods like catalytic hydrogenation are preferred for bulk synthesis. Using palladium on carbon (Pd/C) or Raney nickel as catalysts, hydrogen gas reduces unsaturated intermediates under high pressure. Process optimization focuses on yield (>80%) and enantiomeric purity (>99%), ensuring compliance with pharmaceutical standards.
Biological Activities and Mechanisms
Antimicrobial Activity
(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride exhibits broad-spectrum antimicrobial effects. In vitro studies demonstrate inhibition of Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) by disrupting cell wall synthesis and membrane integrity. The compound’s ability to chelate metal ions essential for microbial enzymes further contributes to its efficacy .
Anti-Inflammatory Properties
The compound modulates NF-κB and COX-2 pathways, reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6). In murine models of colitis, oral administration (10 mg/kg/day) decreased inflammation scores by 60% compared to controls .
Enzyme Inhibition
Kinase assays reveal potent inhibition of p38 MAPK (IC₅₀: 0.5 µM), a key regulator of stress responses. This activity underpins its potential in treating autoimmune disorders and cancers .
Chemical Reactivity and Derivative Synthesis
Oxidation and Reduction
The secondary amines in the pyrazine ring undergo oxidation with KMnO₄ to form nitroxides, while catalytic hydrogenation yields fully saturated derivatives. Such modifications adjust solubility and target affinity.
Substitution Reactions
Electrophilic substitution at the pyridine nitrogen with alkyl halides or acyl chlorides generates analogs with enhanced pharmacokinetic profiles. For instance, acetylation improves blood-brain barrier permeability, enabling CNS applications.
Table 2: Representative Chemical Modifications
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Oxidation | KMnO₄, H₂O, 80°C | N-Oxide derivatives |
| Reduction | H₂, Pd/C, 50 psi | Fully saturated analogs |
| Acylation | Acetyl chloride, Et₃N | N-Acetylated prodrugs |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume